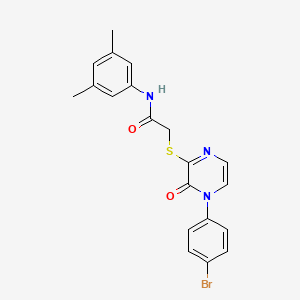

2-((4-(4-bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

2-[4-(4-bromophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3,5-dimethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18BrN3O2S/c1-13-9-14(2)11-16(10-13)23-18(25)12-27-19-20(26)24(8-7-22-19)17-5-3-15(21)4-6-17/h3-11H,12H2,1-2H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIZAYCFDBSFXRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC=C(C=C3)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18BrN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

常见问题

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of this compound, and how are impurities minimized?

- Methodological Answer : Synthesis requires stepwise coupling of the pyrazinone core with thioacetamide and aryl bromophenyl precursors under controlled conditions. Key parameters include:

- Temperature : Maintain 60–80°C during thioether formation to prevent decomposition .

- Solvent Choice : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilic substitution efficiency .

- Reaction Time : Monitor via TLC/HPLC to terminate reactions at ~85% conversion to avoid byproducts .

- Characterization : Confirm purity (>95%) via H/C NMR (peaks: δ 7.8–8.2 ppm for bromophenyl, δ 2.2–2.4 ppm for dimethyl groups) and HRMS (m/z calculated: 434.28) .

Q. How is the compound’s preliminary bioactivity assessed, and what assays are recommended?

- Methodological Answer : Screen for anti-inflammatory or anticancer activity using:

- In vitro kinase inhibition assays : Test IC values against COX-2 or EGFR kinases at 1–100 µM concentrations .

- Cell viability assays : Use MTT/WST-1 on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 10 nM–100 µM .

- Control experiments : Include positive controls (e.g., celecoxib for COX-2) and solvent-only blanks to validate specificity .

Advanced Research Questions

Q. How can structural analogs resolve contradictions in bioactivity data across studies?

- Methodological Answer :

- SAR Analysis : Synthesize analogs with substitutions (e.g., replacing bromophenyl with chlorophenyl or altering dimethyl groups) to isolate pharmacophores. Compare IC shifts in kinase assays .

- Crystallography : Resolve binding modes via X-ray diffraction (e.g., hydrogen bonding at pyrazinone’s carbonyl group with kinase active sites) .

- Statistical Modeling : Apply QSAR to correlate substituent electronegativity with activity trends .

Q. What strategies ensure chemical stability during long-term pharmacological studies?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to:

- pH extremes : 1.0 (HCl) and 13.0 (NaOH) at 37°C for 24 hours; analyze via HPLC for hydrolysis .

- Oxidative Stress : 3% HO at 25°C; monitor thioether oxidation by LC-MS .

- Storage Conditions : Lyophilize and store at -80°C under argon to prevent thioether oxidation .

Q. How can molecular docking and dynamics refine target hypotheses?

- Methodological Answer :

- Docking Workflow : Use AutoDock Vina to model compound binding to EGFR (PDB: 1M17). Prioritize poses with ΔG < -8 kcal/mol and hydrogen bonds to Lys721/Met793 .

- MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å). Validate with MM-PBSA free energy calculations .

- Experimental Cross-Validation : Compare docking results with SPR-measured binding kinetics (K < 1 µM confirms high affinity) .

Q. What analytical techniques resolve ambiguities in reaction mechanisms during synthesis?

- Methodological Answer :

- Isotopic Labeling : Use S-thioacetamide to track sulfur incorporation via MS isotopic patterns .

- Kinetic Profiling : Perform time-resolved IR to detect intermediates (e.g., thiolate anions at 2500 cm) .

- DFT Calculations : Optimize transition states (B3LYP/6-31G*) to identify rate-limiting steps (e.g., nucleophilic attack on pyrazinone) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。